2-(3,5-Dimethoxyphenyl)acetate

Descripción

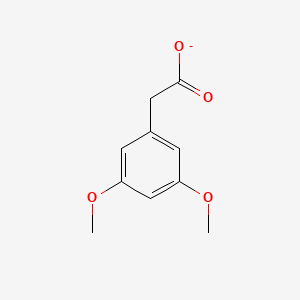

2-(3,5-Dimethoxyphenyl)acetate is an ester derivative of phenylacetic acid featuring two methoxy (-OCH₃) groups at the 3 and 5 positions of the aromatic ring. The 3,5-dimethoxy substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and interactions in biological systems.

Propiedades

Fórmula molecular |

C10H11O4- |

|---|---|

Peso molecular |

195.19 g/mol |

Nombre IUPAC |

2-(3,5-dimethoxyphenyl)acetate |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)/p-1 |

Clave InChI |

FFPAFDDLAGTGPQ-UHFFFAOYSA-M |

SMILES canónico |

COC1=CC(=CC(=C1)CC(=O)[O-])OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues: Positional Isomerism of Methoxy Groups

Compounds with methoxy groups at alternative positions on the phenyl ring exhibit divergent properties:

- Ethyl 2-(4-methoxyphenyl)acetate (CAS 14062-18-1): A single methoxy group at the 4-position reduces steric hindrance compared to 3,5-substitution. This compound shows higher lipophilicity (logP ~2.1) than the 3,5-isomer (logP ~1.8) due to reduced polarity .

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (CAS 60563-13-5): The hydroxyl group at the 4-position introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/L vs. <5 mg/L for the 3,5-dimethoxy analogue) .

Key Insight : The 3,5-dimethoxy configuration optimizes a balance between lipophilicity and electronic effects, making it favorable for membrane penetration in drug design .

Ester Group Variations: Methyl vs. Ethyl Esters

Key Insight : Ethyl esters generally exhibit higher volatility and lower melting points than methyl esters due to increased alkyl chain length, impacting purification strategies (e.g., distillation vs. crystallization) .

Substituent Effects: Methoxy vs. Halogen or Amino Groups

- Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5): Replacing methoxy with chlorine and difluoromethoxy groups increases molecular weight (287.10 g/mol) and electronegativity, enhancing reactivity in nucleophilic substitutions .

- Ethyl 2-[(3,5-Dimethoxyphenyl)amino]acetate: Introducing an amino group (-NH₂) at the phenyl ring (as in compound 2a from ) shifts the electronic profile, enabling participation in hydrogen bonding and altering antioxidant activity .

Key Insight: Methoxy groups donate electron density via resonance, stabilizing intermediates in synthetic pathways, whereas halogens or amino groups modulate redox properties and biological targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.